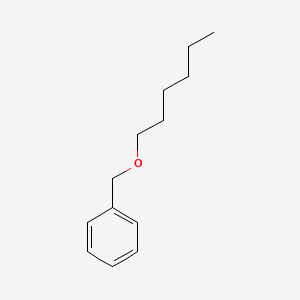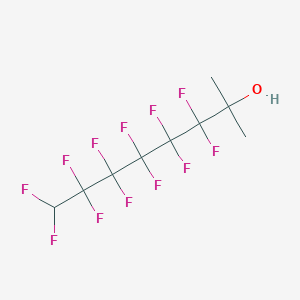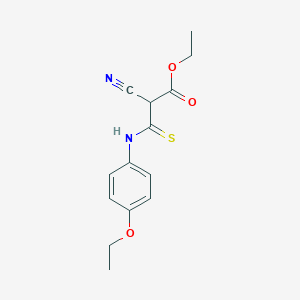
Benzyl hexyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl hexyl ether is an organic compound with the molecular formula C13H20O. It belongs to the class of ethers, which are characterized by an oxygen atom connected to two alkyl or aryl groups. This compound is known for its applications in various fields, including organic synthesis and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Benzyl hexyl ether can be synthesized using the Williamson ether synthesis method. This involves the reaction of benzyl bromide with hexanol in the presence of a strong base such as sodium hydride (NaH) or potassium hydroxide (KOH). The reaction typically proceeds via an S_N2 mechanism, where the alkoxide ion (formed from hexanol) attacks the benzyl bromide, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions: Benzyl hexyl ether undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Substitution: HBr, HI, acidic conditions.
Major Products:
Oxidation: Benzyl hexyl ketone.
Reduction: Benzyl alcohol, hexane.
Substitution: Benzyl halides, hexanol.
Wissenschaftliche Forschungsanwendungen
Benzyl hexyl ether finds applications in various scientific research fields:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Wirkmechanismus
The mechanism of action of benzyl hexyl ether involves its interaction with various molecular targets and pathways:
Enzymatic Reactions: this compound can act as a substrate for enzymes, leading to the formation of specific products through enzymatic catalysis.
Protecting Group: In organic synthesis, this compound can protect hydroxyl groups from unwanted reactions, allowing selective transformations to occur.
Solvent Effects: As a solvent, this compound can influence the solubility and reactivity of other compounds, thereby affecting the overall reaction kinetics and outcomes.
Vergleich Mit ähnlichen Verbindungen
Benzyl methyl ether (C8H10O): Similar structure but with a methyl group instead of a hexyl group.
Benzyl ethyl ether (C9H12O): Similar structure but with an ethyl group instead of a hexyl group.
Benzyl propyl ether (C10H14O): Similar structure but with a propyl group instead of a hexyl group.
Uniqueness: Benzyl hexyl ether is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to shorter-chain benzyl ethers. This can influence its solubility, boiling point, and reactivity in various chemical reactions .
Eigenschaften
CAS-Nummer |
61103-84-2 |
|---|---|
Molekularformel |
C13H20O |
Molekulargewicht |
192.30 g/mol |
IUPAC-Name |
hexoxymethylbenzene |
InChI |
InChI=1S/C13H20O/c1-2-3-4-8-11-14-12-13-9-6-5-7-10-13/h5-7,9-10H,2-4,8,11-12H2,1H3 |
InChI-Schlüssel |
CBXXPNJELNWJCH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![n-Butyl-n-[2-(pyridin-2-yl)ethyl]butan-1-amine](/img/structure/B11962775.png)
![1,3-dimethyl-7-(4-methylbenzyl)-8-{(2Z)-2-[1-(4-nitrophenyl)ethylidene]hydrazinyl}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11962781.png)


![methyl 2-amino-1-(3-chloro-4-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B11962793.png)


![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11962808.png)
![(5Z)-5-({3-[4-(Isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11962811.png)

![(5Z)-5-({3-[4-(allyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-(2,6-dimethyl-4-morpholinyl)-1,3-thiazol-4(5H)-one](/img/structure/B11962816.png)



